N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide
Brand Name: Vulcanchem
CAS No.: 124937-97-9
VCID: VC20839283
InChI: InChI=1S/C23H31NO2/c1-16(2)24(17(3)4)23(25)15-20(19-10-8-7-9-11-19)21-14-18(5)12-13-22(21)26-6/h7-14,16-17,20H,15H2,1-6H3
SMILES: CC1=CC(=C(C=C1)OC)C(CC(=O)N(C(C)C)C(C)C)C2=CC=CC=C2
Molecular Formula: C23H31NO2
Molecular Weight: 353.5 g/mol

N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide

CAS No.: 124937-97-9

Cat. No.: VC20839283

Molecular Formula: C23H31NO2

Molecular Weight: 353.5 g/mol

* For research use only. Not for human or veterinary use.

N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide - 124937-97-9

Specification

CAS No. 124937-97-9
Molecular Formula C23H31NO2
Molecular Weight 353.5 g/mol
IUPAC Name 3-(2-methoxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propanamide
Standard InChI InChI=1S/C23H31NO2/c1-16(2)24(17(3)4)23(25)15-20(19-10-8-7-9-11-19)21-14-18(5)12-13-22(21)26-6/h7-14,16-17,20H,15H2,1-6H3
Standard InChI Key BXYCIYQHBLEYJW-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC)C(CC(=O)N(C(C)C)C(C)C)C2=CC=CC=C2
Canonical SMILES CC1=CC(=C(C=C1)OC)C(CC(=O)N(C(C)C)C(C)C)C2=CC=CC=C2

Introduction

Chemical Structure and Properties

N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide is identified by the CAS number 124937-97-9 and possesses a molecular formula of C23H31NO2 with a molecular weight of 353.5 g/mol. The compound's IUPAC name is 3-(2-methoxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propanamide, which describes its complex structure consisting of a propanamide backbone with multiple functional groups.

The structural characteristics of this compound include a central propanamide skeleton with an amide group, two isopropyl substituents on the nitrogen atom, a methoxy group at the 2-position of one phenyl ring, a methyl group at the 5-position of the same phenyl ring, and an additional unsubstituted phenyl group. This arrangement of groups creates a distinctive chemical entity with specific physical and chemical properties.

Table 1: Chemical Identifiers and Properties

PropertyValue
CAS Number124937-97-9
Molecular FormulaC23H31NO2
Molecular Weight353.5 g/mol
IUPAC Name3-(2-methoxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propanamide
Standard InChIInChI=1S/C23H31NO2/c1-16(2)24(17(3)4)23(25)15-20(19-10-8-7-9-11-19)21-14-18(5)12-13-22(21)26-6/h7-14,16-17,20H,15H2,1-6H3
Standard InChIKeyBXYCIYQHBLEYJW-UHFFFAOYSA-N
SMILESCC1=CC(=C(C=C1)OC)C(CC(=O)N(C(C)C)C(C)C)C2=CC=CC=C2
PubChem Compound ID11703108

The compound's chemical structure imparts specific physicochemical properties. The presence of the methoxy and methyl substituents on one of the phenyl rings affects electron distribution, while the diisopropyl groups attached to the nitrogen atom of the amide create steric hindrance that influences molecular conformation and reactivity.

Deuterated Derivatives and Related Compounds

Several derivatives of N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide have been developed, particularly deuterated analogs that serve important functions in analytical chemistry and pharmaceutical research.

Table 2: Comparison of Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide124937-97-9C23H31NO2353.5Parent compound
N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamide-d141795013-34-1C23H17D14NO2367.58Contains 14 deuterium atoms
N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamine-d141795031-80-9C23H19D14NO353.6Amine instead of amide with 14 deuterium atoms
N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamideNot specifiedC23H31NO2Similar to parentHydroxy group instead of methoxy group

N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamide-d14 is a deuterium-labeled analog with 14 hydrogen atoms replaced by deuterium atoms . This stable isotope-labeled compound has applications in analytical chemistry, particularly in mass spectrometry as an internal standard. The deuterium labeling is primarily on the isopropyl groups attached to the nitrogen atom, as indicated by its SMILES notation .

Another related compound is N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamine-d14, which differs from our target compound in that it is an amine rather than an amide, lacking the carbonyl group . This structural difference significantly affects the compound's chemical properties and potential applications.

The structural analog N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide serves as a key intermediate in the synthesis of Tolterodine . The main difference between this compound and our target molecule is the presence of a hydroxy group instead of a methoxy group at the 2-position of one phenyl ring.

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